Nigakinone

概述

描述

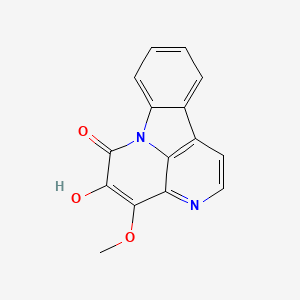

尼加基酮是一种天然存在的生物碱,存在于苦参属植物(Picrasma quassioides)中。它以其显著的药理活性而闻名,特别是其抗炎和抗菌特性。 该化合物的分子式为C15H10N2O3,分子量为266.25 g/mol .

科学研究应用

尼加基酮具有广泛的科学研究应用:

化学: 用作生物碱及其衍生物研究中的参考化合物。

生物学: 研究其在调节生物通路中的作用,特别是那些参与炎症和微生物感染的通路。

医学: 研究其在治疗溃疡性结肠炎和其他炎症性疾病等疾病方面的潜在治疗作用。

作用机制

尼加基酮通过多种分子靶点和通路发挥作用:

法尼醇 X 受体 (FXR): 尼加基酮激活 FXR,FXR 在胆汁酸稳态和炎症调节中起着至关重要的作用。

核苷酸结合寡聚化域、富含亮氨酸重复序列和含吡喃域-3 (NLRP3) 信号通路: 尼加基酮抑制 NLRP3 炎症小体的激活,从而减少炎症。

胆固醇羟化酶和转运蛋白: 尼加基酮通过控制胆固醇羟化酶和转运蛋白的活性来调节胆固醇代谢.

生化分析

Biochemical Properties

Nigakinone plays a crucial role in biochemical reactions, particularly in the regulation of bile acid (BA) metabolism . It interacts with key enzymes and proteins, such as the farnesoid X receptor (FXR), which is a controller of BA homeostasis and inflammation . The nature of these interactions involves the modulation of cholesterol hydroxylase and transport proteins mediated by FXR, leading to a reduction in BA accumulation in the colon .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by controlling the activation of the NLRP3 inflammasome, which is involved in the inflammatory response . This compound also impacts cell signaling pathways, particularly the FXR/NLRP3 signaling pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It binds to the FXR, potentially acting as an agonist . This binding interaction leads to the activation of FXR, which in turn modulates the expression of genes involved in BA metabolism .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to alleviate symptoms of dextran sulfate sodium (DSS)-induced colitis in laboratory settings . This includes the reduction of excessive inflammatory responses triggered by NLRP3 activation and the mitigation of damage to the intestinal mucosal barrier .

Metabolic Pathways

This compound is involved in the metabolic pathway of BA. It interacts with enzymes and cofactors, including cholesterol hydroxylase and transport proteins, which are mediated by FXR . This interaction leads to the regulation of BA metabolism and a reduction in BA accumulation in the colon .

准备方法

合成路线和反应条件: 尼加基酮可以通过多种化学反应合成,涉及起始原料 5-羟基-4-甲氧基肯丁-6-酮。合成过程通常包括以下步骤:

核心结构的形成: 尼加基酮的核心结构是通过一系列环化反应形成的。

官能团修饰: 通过选择性官能团修饰引入羟基和甲氧基。

工业生产方法: 尼加基酮的工业生产涉及使用乙醇或甲醇等溶剂从苦参属植物(Picrasma quassioides)中提取该化合物。 然后使用高效液相色谱 (HPLC) 等技术纯化提取物以分离尼加基酮 .

化学反应分析

反应类型: 尼加基酮会发生多种化学反应,包括:

氧化: 尼加基酮可以被氧化形成醌类衍生物。

还原: 尼加基酮的还原会导致二氢衍生物的形成。

取代: 尼加基酮可以发生取代反应,特别是在羟基和甲氧基位置。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 取代反应通常涉及卤素和烷基化试剂等试剂。

主要产物:

氧化: 醌类衍生物。

还原: 二氢衍生物。

取代: 各种取代的尼加基酮衍生物.

相似化合物的比较

尼加基酮因其独特的结构和药理活性而在生物碱中独树一帜。类似的化合物包括:

甲基尼加基酮: 尼加基酮的甲基化衍生物,具有相似的抗菌特性。

β-咔啉-1-羧酸: 苦参属植物(Picrasma quassioides)中另一种具有抗菌活性的生物碱。

苦参碱 S: 一种对大肠杆菌具有显着抗菌作用的生物碱.

尼加基酮以其强大的抗炎作用及其调节多种生物通路的能力而脱颖而出,使其成为研究和治疗应用中一种宝贵的化合物。

生物活性

Nigakinone, a member of the beta-carboline family, is a natural compound primarily derived from plants such as Picrasma quassioides and Quassia amara. It has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula and is known for its complex structure that contributes to its biological activities. It has been studied extensively for its potential therapeutic applications.

1. Anti-Cancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through mitochondrial pathways and reactive oxygen species (ROS) generation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 35.6 | Induction of apoptosis via cytochrome c release |

| A-549 | 5.6 | Activation of caspase-3 and pro-apoptotic proteins |

| MKN-28 | 5.75 | ROS generation leading to cell death |

In a study, this compound showed an IC50 value of 2.5 µg/kg against RPMI-8226 cancer cells, highlighting its potency in combating early-stage tumors .

2. Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing leukocyte migration in animal models. It acts through the modulation of oxidative stress pathways.

Case Study: Carrageenan-Induced Inflammation

In experimental models, this compound significantly reduced inflammation in carrageenan-induced peritonitis by decreasing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

3. Antimicrobial Activity

This compound exhibits potent antimicrobial activity against various pathogens. Its efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.

| Pathogen | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Candida albicans | 10 | 20 |

In a recent study, this compound was part of a bioassay-guided evaluation that identified it as a promising candidate for antibiotic development .

4. Neuroprotective Activity

This compound protects neuronal cells from glutamate toxicity by scavenging free radicals and inhibiting apoptosis pathways. It has been shown to reduce caspase-3 activity significantly, indicating its potential in treating neurodegenerative diseases.

Study Findings

In vitro studies demonstrated that this compound reduced neuronal cell death induced by oxidative stress, suggesting its utility in conditions like Alzheimer's disease .

属性

IUPAC Name |

3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFKZUOYIFDMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-86-6 | |

| Record name | 4-Methoxy-5-hydroxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigakinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIGAKINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nigakinone interact with its target to produce its anti-inflammatory effects in ulcerative colitis?

A1: this compound appears to exert its beneficial effects by targeting two key pathways: the Farnesoid X receptor (FXR) and the nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3 (NLRP3) signaling pathway. [] this compound directly interacts with FXR, acting as an agonist. [] This activation subsequently regulates bile acid (BA) metabolism, reducing BA accumulation in the colon, which is often dysregulated in ulcerative colitis. [] Additionally, this compound suppresses the activation of the NLRP3 inflammasome, a critical component of the inflammatory response in ulcerative colitis. [] This combined modulation of FXR and NLRP3 signaling contributes to its anti-inflammatory and therapeutic effects. []

Q2: What is the structural characterization of this compound?

A2: this compound is an alkaloid, specifically a furoquinoline alkaloid. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, structural elucidation likely involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). []

Q3: Can you elaborate on the application of this compound in traditional medicine and its potential in modern therapeutic settings?

A3: this compound is a major active compound found in Picrasma quassioides (D. Don) Benn., a plant extensively used in Traditional Chinese Medicine. [, , ] Traditionally, it has been utilized for its anti-hypertensive properties. [] Modern research suggests its potential therapeutic application in ulcerative colitis by regulating bile acid metabolism and inflammatory pathways. [] Further research is necessary to explore its efficacy and safety profile for broader clinical applications.

Q4: What are the current methods for extracting and purifying this compound?

A4: Extraction techniques like Ultrasonic Microwave-Assisted Extraction (UMAE) coupled with High-Speed Counter-Current Chromatography (HSCCC) have proven effective in isolating this compound from Picrasma quassioides. [] This method allows for a relatively fast and efficient purification process, yielding high-purity this compound suitable for further research and potential pharmaceutical applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。